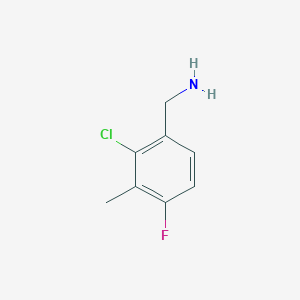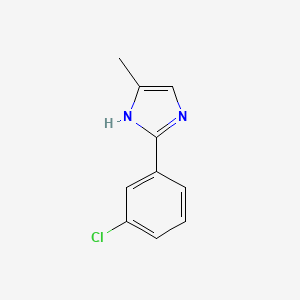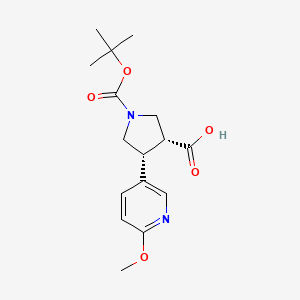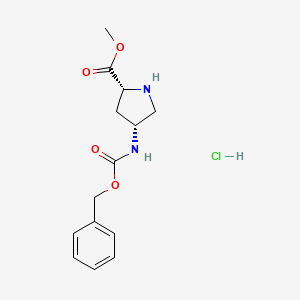![molecular formula C81H123B3O6 B15221340 1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] is a complex organic compound that belongs to the class of boron-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] typically involves the reaction of boronic acids or boronates with appropriate organic substrates under controlled conditions. The reaction often requires the presence of catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] undergoes several types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-boron bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, boronates, and transition metal catalysts such as palladium and copper. Reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the compounds .
Major Products Formed
The major products formed from these reactions include various boron-containing organic molecules, which can be further functionalized for use in pharmaceuticals, materials science, and other fields .
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] involves the interaction of its boron-containing moieties with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] stands out due to its complex structure and the presence of multiple boron-containing moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C81H123B3O6 |
|---|---|
Poids moléculaire |
1225.3 g/mol |
Nom IUPAC |
2-[9,9,18,18,27,27-hexahexyl-15,24-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C81H123B3O6/c1-19-25-31-37-49-79(50-38-32-26-20-2)64-55-58(82-85-73(7,8)74(9,10)86-82)43-46-61(64)67-70(79)68-62-47-44-59(83-87-75(11,12)76(13,14)88-83)56-65(62)80(51-39-33-27-21-3,52-40-34-28-22-4)72(68)69-63-48-45-60(84-89-77(15,16)78(17,18)90-84)57-66(63)81(71(67)69,53-41-35-29-23-5)54-42-36-30-24-6/h43-48,55-57H,19-42,49-54H2,1-18H3 |
Clé InChI |
DCBFYTVIMLFZKM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C5=C(C6=C4C(C7=C6C=CC(=C7)B8OC(C(O8)(C)C)(C)C)(CCCCCC)CCCCCC)C(C9=C5C=CC(=C9)B1OC(C(O1)(C)C)(C)C)(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


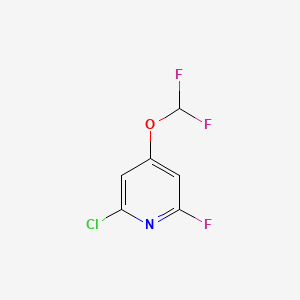
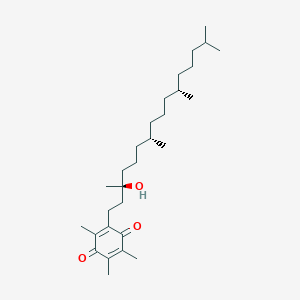
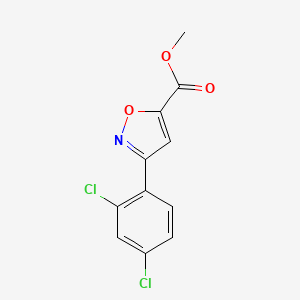
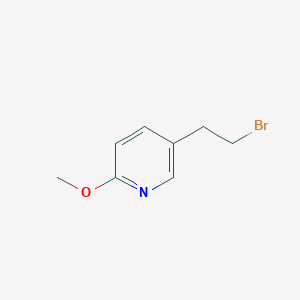
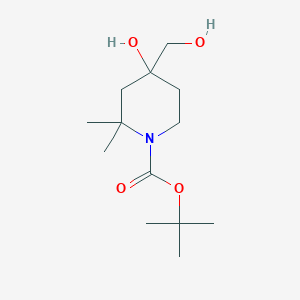
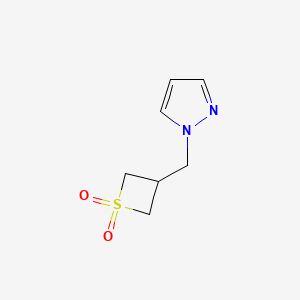
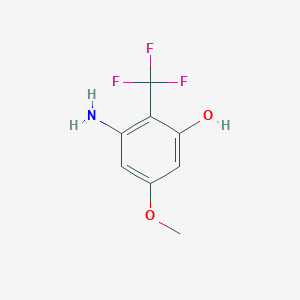
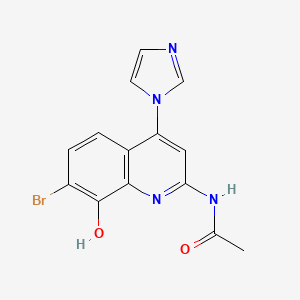
![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
